molecular formula C18H19ClF2N2 B2520373 [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE CAS No. 1351633-08-3

[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE

Cat. No.: B2520373
CAS No.: 1351633-08-3
M. Wt: 336.81
InChI Key: VUZKPMNVIVKKKP-UHFFFAOYSA-N
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Description

[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of a fluorinated indole moiety and a fluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

One common method for synthesizing indole derivatives is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst such as palladium on carbon. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Mechanism of Action

The mechanism of action of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar compounds to [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE include other indole derivatives such as:

The uniqueness of this compound lies in its specific fluorinated structure, which enhances its chemical stability and biological activity compared to other indole derivatives.

Properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2.ClH/c1-12-16(17-10-15(20)6-7-18(17)22-12)8-9-21-11-13-2-4-14(19)5-3-13;/h2-7,10,21-22H,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKPMNVIVKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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